(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol
Description
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-8-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-3-5(4-12)7-9-1-2-11(7)10-6/h1-3,12H,4H2 |
InChI Key |
FVVRRPVVCPQHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the condensation of appropriate hydrazines with 1,4-diketones or 4-ketoacids.
Methanol Group Introduction: The methanol group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the parent imidazo[1,2-b]pyridazine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: (6-Chloroimidazo[1,2-b]pyridazin-8-yl)aldehyde or (6-Chloroimidazo[1,2-b]pyridazin-8-yl)carboxylic acid.
Reduction: Imidazo[1,2-b]pyridazine.
Substitution: Various substituted imidazo[1,2-b]pyridazines depending on the nucleophile used.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is its activity as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.
Case Studies and Findings
- Inhibition of Specific Kinases : Research has demonstrated that derivatives of imidazo[1,2-b]pyridazine can effectively inhibit various kinases such as CLK1 and DYRKs. For instance, compounds with substitutions at specific positions showed IC50 values less than 100 nM against CLK1 and DYRKs, indicating potent inhibitory activity .
- Cancer Treatment : The imidazo[1,2-b]pyridazine scaffold has been linked to the development of drugs for treating chronic myelogenous leukemia (CML) and other malignancies. Ponatinib, a well-known BCR-ABL inhibitor derived from this scaffold, exemplifies the therapeutic potential of these compounds .
Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Various studies have explored the efficacy of related compounds against different bacterial strains.
Research Insights
- Antibacterial Efficacy : Compounds derived from the imidazo[1,2-b]pyridazine framework have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, one study reported minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .
- Mechanisms of Action : The structural characteristics of these compounds contribute to their ability to disrupt bacterial cell function, although specific mechanisms remain an area for further investigation.
Therapeutic Potential in Inflammatory Diseases
The compound's potential extends to inflammatory conditions due to its ability to inhibit Janus kinases (JAKs), which are critical in mediating inflammatory responses.
Applications in Disease Treatment
- Autoimmune Disorders : Imidazo[1,2-b]pyridazine derivatives have been identified as potential treatments for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by targeting JAK pathways .
- Transplant Rejection : These compounds may also be beneficial in managing transplant rejection scenarios by modulating immune responses through JAK inhibition .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methanol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
- Structure : Hydroxymethyl group at the 2-position instead of 6.
- Properties :
- Applications : Used in kinase inhibitor synthesis due to its ability to form hydrogen bonds with target proteins .
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
- Structure : Hydroxymethyl group at the 3-position.
- Properties :
- Applications: Intermediate for antitrypanosomal agents, leveraging the 3-position for enhanced binding to parasitic enzymes .
Halogenated Derivatives
(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)methanol
- Structure : Additional chlorine at the 8-position of an imidazopyridine core.
- Properties: Molecular formula: C8H6Cl2N2O; increased lipophilicity enhances membrane permeability . Potential applications: Anticancer agents due to dual halogenation improving metabolic stability .
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
- Structure : Bromine substituent and carboxylic acid group.
- Properties: Higher molecular weight (227.02 g/mol) and acidity (pKa ~3–4) compared to the methanol derivative. Used in metal-catalyzed coupling reactions for drug discovery .
Functional Group Variations
6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic Acid Hydrochloride
- Structure : Carboxylic acid at the 8-position.
- Properties :
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
Non-Chlorinated Analogs
Imidazo[1,2-b]pyridazin-6-ylmethanol
- Structure : Lacks the chlorine atom at the 6-position.
- Properties :
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol
Comparative Data Table
Biological Activity
The compound (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol is part of a class of imidazo[1,2-b]pyridazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly in the context of kinase inhibition and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Pharmacological Properties
-
Kinase Inhibition :
- The imidazo[1,2-b]pyridazine scaffold is known for its ability to inhibit various kinases, which are critical in numerous signaling pathways. Substitutions at different positions significantly influence the selectivity and potency against specific kinases.
- Research indicates that compounds with a 6-chloro substitution exhibit enhanced activity against certain kinases such as DYRKs and CLKs, with IC50 values often below 100 nM .
-
Neuroprotective Effects :
- Studies have demonstrated that derivatives of this scaffold can exert neuroprotective effects in models of neurodegenerative diseases. For instance, compounds have shown efficacy in inhibiting apoptosis in neuronal cell lines, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
- Antiviral Activity :
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. The binding affinity to the ATP-binding site of these kinases is crucial for its inhibitory action. Structural modifications at various positions on the imidazo[1,2-b]pyridazine core can enhance or reduce this binding affinity, thus tailoring the compound's pharmacological profile .
Case Study 1: Anti-cancer Activity
A series of studies focused on the anti-cancer potential of imidazo[1,2-b]pyridazine derivatives revealed that certain compounds could significantly inhibit the proliferation of multiple myeloma cells. The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position were critical for enhancing anti-proliferative effects .
Case Study 2: Neuroprotective Activity
In vitro studies using SH-SY5Y human neuroblastoma cells demonstrated that several imidazo[1,2-b]pyridazine derivatives did not exhibit cytotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for potential neuroprotective applications .
Data Tables
| Biological Activity | IC50 Values (nM) | Remarks |
|---|---|---|
| CLK1 Inhibition | 86 | Strong inhibitor with low cytotoxicity |
| DYRK1A Inhibition | 33 | High potency against DYRK family |
| Anti-proliferative | <100 | Effective in multiple myeloma models |
| Neuroprotection | Not cytotoxic at 10 µM | Safe for neuronal applications |
Q & A
Q. What are the common synthetic routes for (6-chloroimidazo[1,2-b]pyridazin-8-yl)methanol and its intermediates?
The compound is often synthesized via palladium-catalyzed C3-arylation of 6-chloroimidazo[1,2-b]pyridazine derivatives. For example, coupling reactions with aryl halides (e.g., 3-bromoquinoline or 1,4-dibromobenzene) under optimized conditions (e.g., Pd(OAc)₂ catalyst, PPh₃ ligand, and Cs₂CO₃ base in DMF at 100°C) yield intermediates like 3-(6-chloroimidazo[1,2-b]pyridazin-3-yl)quinoline. Subsequent functionalization (e.g., hydrolysis or reduction) can introduce the methanol group at position 8 .
Q. How is the purity and structural integrity of this compound validated experimentally?
Key characterization methods include:
- ¹H/¹³C NMR spectroscopy : Peaks are assigned to confirm substituent positions (e.g., δ 8.59 ppm for imidazo[1,2-b]pyridazine protons).
- Elemental analysis : Matches calculated vs. observed C/H/N/Cl percentages to verify stoichiometry (e.g., C 64.18% vs. 64.28% observed).
- Melting point determination : Consistency with literature values (e.g., 218–221°C for intermediates).
Advanced Research Questions
Q. How can reaction conditions for palladium-catalyzed C3-arylation be optimized to improve yield and selectivity?
Critical parameters include:
- Catalyst loading : Lower Pd(OAc)₂ concentrations (1–2 mol%) reduce costs while maintaining turnover frequencies >100 h⁻¹.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Base choice : Cs₂CO₃ improves deprotonation efficiency compared to K₂CO₃.
- Temperature control : Reactions at 100°C balance kinetics and side-product formation.
Q. What strategies are effective for modifying the methanol group to develop bioactive derivatives?
- Esterification : Conversion to ethyl carboxylates (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) enhances lipophilicity for cellular uptake.
- Schiff base formation : Condensation with aryl amines under acidic conditions generates imine-linked analogs (e.g., using glacial acetic acid in methanol).
- Functional group interconversion : Oxidation to carboxylic acids or reduction to methyl groups broadens structural diversity.
Q. How should researchers resolve contradictions in spectral or analytical data for this compound?
- Cross-validation : Compare NMR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts.
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic chlorine patterns.
- X-ray crystallography : Provides definitive structural confirmation for crystalline derivatives (e.g., 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine analogs).
Q. What biological screening approaches are relevant for evaluating this compound derivatives?
- Enzyme inhibition assays : Test analogs against targets like neutral sphingomyelinase (nSMase2), which regulates exosome biogenesis.
- Cellular uptake studies : Use fluorescently tagged derivatives to track subcellular localization in model systems (e.g., neurons or immune cells).
- Structure-activity relationship (SAR) : Correlate substituent modifications (e.g., chloro vs. bromo groups) with potency.
Methodological Notes
- Purification : Flash chromatography (e.g., pentane/Et₂O gradients) effectively isolates intermediates.
- Stability : Store derivatives at –20°C under inert gas to prevent oxidation of the methanol group.
- Scaling : Milligram-to-gram scale syntheses require strict control of stoichiometry and reaction time to maintain reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
